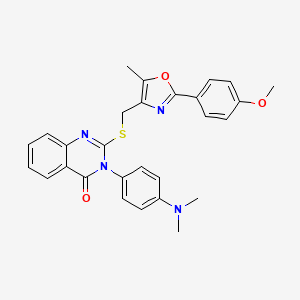
3-(4-(dimethylamino)phenyl)-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight.
Synthesis Analysis
This involves detailing the steps, reagents, and conditions used to synthesize the compound.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, etc., to elucidate the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the products formed, and the conditions required for the reactions.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Antioxidant Studies
Quinazoline derivatives have been synthesized and characterized for their potential as antioxidants. Research conducted by Khalida F. Al-azawi (2016) synthesized various quinazoline compounds and evaluated their antioxidant capacities. The study found that certain synthesized compounds demonstrated excellent scavenging capacity against DPPH and Nitric oxide (NO), surpassing common antioxidants like ascorbic acid (Al-azawi, 2016).
Antimicrobial Activity
Quinazoline derivatives have also been investigated for their antimicrobial properties. A study by Divyesh Patel et al. (2012) synthesized a novel series of thiazolidinone derivatives from quinazoline compounds and evaluated their antimicrobial activity against several bacterial and fungal strains. The synthesized compounds exhibited varying degrees of antimicrobial efficacy, demonstrating the potential of quinazoline derivatives as a base for developing new antimicrobial agents (Patel, Kumari, & Patel, 2012).
Anticancer Evaluation
Furthermore, quinazoline derivatives have shown promising results in anticancer evaluations. A study explored the synthesis of thiazolidin-4-ones clubbed with quinazolinone and evaluated their antimicrobial and anticancer potentials. The research indicated that certain compounds displayed significant anticancer activity against human colon cancer cell lines, suggesting the potential of quinazoline derivatives in anticancer therapy (Deep et al., 2013).
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, etc., of the compound.
Future Directions
This involves potential applications, ongoing research, and areas of interest for future study.
Please consult with a professional chemist or a trusted source for accurate information.
properties
IUPAC Name |
3-[4-(dimethylamino)phenyl]-2-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3S/c1-18-25(29-26(35-18)19-9-15-22(34-4)16-10-19)17-36-28-30-24-8-6-5-7-23(24)27(33)32(28)21-13-11-20(12-14-21)31(2)3/h5-16H,17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNAHIFDECSVGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(dimethylamino)phenyl)-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

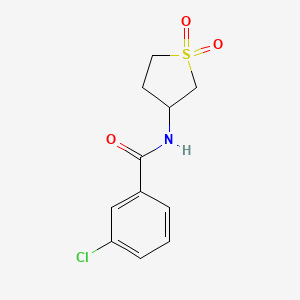
![5-amino-N-(2,4-dimethylphenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2662084.png)
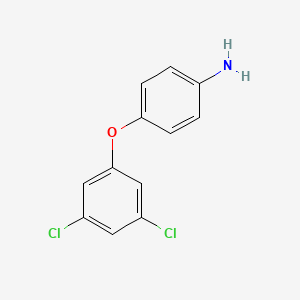
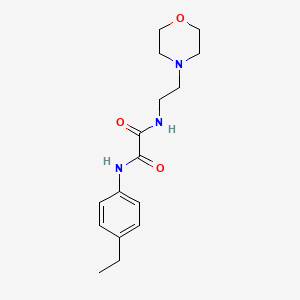
![4-(2-ethoxybenzyl)-1-((2,4,6-trimethylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2662091.png)
![5-[(4-chlorophenyl)sulfanyl]-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2662094.png)
![2-[(4-fluorophenyl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B2662095.png)
![(1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2662096.png)
![N-(2,3-dimethylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2662097.png)
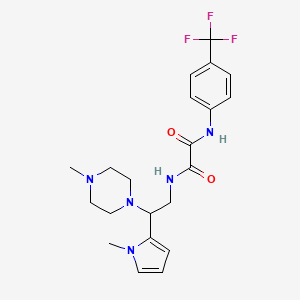
![N-methyl-2-[(4-phenylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2662099.png)
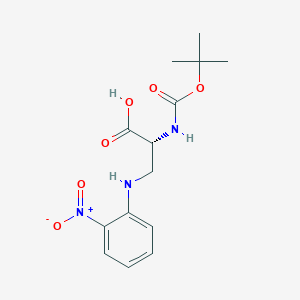
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-fluorophenyl)propanoic acid](/img/structure/B2662101.png)
![8-((2-ethylphenyl)thio)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2662104.png)